molecular formula C17H17N3O2 B2969920 1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea CAS No. 941926-90-5

1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea

Cat. No.: B2969920
CAS No.: 941926-90-5
M. Wt: 295.342
InChI Key: FYSXTYDBLXJVQV-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea is an organic compound that features an indole moiety linked to a methoxybenzyl group through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 3-methoxybenzylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture interference.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.

    Reduction: The urea linkage can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed:

    Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.

Comparison with Similar Compounds

    1-(1H-indol-3-yl)-3-(4-methoxybenzyl)urea: Similar structure but with a different position of the methoxy group.

    1-(1H-indol-3-yl)-3-(3-chlorobenzyl)urea: Similar structure but with a chloro group instead of a methoxy group.

    1-(1H-indol-3-yl)-3-(3-methylbenzyl)urea: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 1-(1H-indol-3-yl)-3-(3-methoxybenzyl)urea is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can result in different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-[(3-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-13-6-4-5-12(9-13)10-19-17(21)20-16-11-18-15-8-3-2-7-14(15)16/h2-9,11,18H,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSXTYDBLXJVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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